Hydrochloride Salt Form vs. Free Base: Aqueous Solubility and Handling Differentiation
The target compound (CAS 1215167-72-8) is supplied as the monohydrochloride salt, which confers significantly enhanced water solubility compared to its free base counterpart (1-(cyclopentylmethyl)piperazine, CAS 82500-22-9) [1]. The free base is a neutral, lipophilic amine (calculated LogP = 1.32, XLogP = 1.4) with limited aqueous solubility, whereas the hydrochloride salt is an ionic solid readily soluble in polar solvents [2]. The free base is a liquid or low-melting solid at ambient conditions (predicted boiling point: 247.3 ± 8.0 °C at 760 mmHg; density: 0.956 ± 0.06 g/cm³ at 25°C), while the hydrochloride salt is a well-defined crystalline solid with improved handling and storage stability [2][3].
| Evidence Dimension | Aqueous solubility and physical state |
|---|---|
| Target Compound Data | Crystalline solid (monohydrochloride salt); ionic; readily soluble in water and polar solvents; molecular weight 204.74 g/mol (C10H21ClN2) [1] |
| Comparator Or Baseline | Free base: liquid or low-melting solid; neutral; lipophilic; calculated LogP = 1.32–1.40; molecular weight 168.28 g/mol (C10H20N2); predicted boiling point 247.3 ± 8.0 °C at 760 mmHg [2][3] |
| Quantified Difference | Salt formation increases molecular weight by 36.46 g/mol (HCl component) and converts lipophilic free base to water-soluble ionic salt; free base predicted LogP indicates lipophilic character incompatible with direct aqueous dissolution without protonation |
| Conditions | Physical property determination: predicted values from ACD/Labs Percepta Platform; calculated LogP from JChem; density and boiling point predictions from computational models |
Why This Matters
The hydrochloride salt form enables direct dissolution in aqueous buffers for biological assays and eliminates the need for in situ protonation, reducing workflow variability and ensuring consistent stoichiometry in synthetic applications.
- [1] ChemSpider. 1-(Cyclopentylmethyl)piperazine hydrochloride. CSID:28420459. Retrieved from https://legacy.chemspider.com/Chemical-Structure.28420459.html View Source
- [2] Chembase. 1-(cyclopentylmethyl)piperazine (free base). Molecule ID 51082. Calculated properties from JChem: LogD (pH 7.4) = -1.20; LogP = 1.32. Retrieved from http://en.chembase.cn/molecule-51082.html View Source
- [3] ChemicalBook. 1-(Cyclopentylmethyl)piperazine (CAS 82500-22-9). Predicted boiling point: 247.3±8.0 °C; predicted density: 0.956±0.06 g/cm³. Retrieved from https://amp.chemicalbook.com View Source
